2-(2-methoxyethyl)-6,7-dimethyl-1'-propyl-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione
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Overview
Description
2-(2-METHOXYETHYL)-6,7-DIMETHYL-1’-PROPYL-1’,2’,3,9-TETRAHYDRO-2H-SPIRO[CHROMENO[2,3-C]PYRROLE-1,3’-INDOLE]-2’,3,9-TRIONE is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-METHOXYETHYL)-6,7-DIMETHYL-1’-PROPYL-1’,2’,3,9-TETRAHYDRO-2H-SPIRO[CHROMENO[2,3-C]PYRROLE-1,3’-INDOLE]-2’,3,9-TRIONE typically involves multi-step organic reactions. One common approach is the cycloaddition reaction involving indole derivatives . The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the formation of the desired spiro compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be considered to enhance the efficiency and yield of the synthesis process. The choice of solvents, catalysts, and purification methods plays a crucial role in the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-METHOXYETHYL)-6,7-DIMETHYL-1’-PROPYL-1’,2’,3,9-TETRAHYDRO-2H-SPIRO[CHROMENO[2,3-C]PYRROLE-1,3’-INDOLE]-2’,3,9-TRIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which can be useful in studying its reactivity and stability.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can be used to introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different ketones or aldehydes, while substitution reactions can introduce various alkyl or aryl groups into the molecule.
Scientific Research Applications
2-(2-METHOXYETHYL)-6,7-DIMETHYL-1’-PROPYL-1’,2’,3,9-TETRAHYDRO-2H-SPIRO[CHROMENO[2,3-C]PYRROLE-1,3’-INDOLE]-2’,3,9-TRIONE has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(2-METHOXYETHYL)-6,7-DIMETHYL-1’-PROPYL-1’,2’,3,9-TETRAHYDRO-2H-SPIRO[CHROMENO[2,3-C]PYRROLE-1,3’-INDOLE]-2’,3,9-TRIONE involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to various enzymes or receptors, modulating their activity. The pathways involved in its mechanism of action can include inhibition or activation of specific enzymes, interaction with DNA or RNA, and modulation of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol share structural similarities with the indole moiety of the compound.
Spiro Compounds: Other spiro compounds, such as spirooxindoles and spirocyclic lactams, exhibit similar structural features.
Uniqueness
What sets 2-(2-METHOXYETHYL)-6,7-DIMETHYL-1’-PROPYL-1’,2’,3,9-TETRAHYDRO-2H-SPIRO[CHROMENO[2,3-C]PYRROLE-1,3’-INDOLE]-2’,3,9-TRIONE apart is its combination of functional groups and the spirocyclic structure. This unique arrangement contributes to its distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C26H26N2O5 |
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Molecular Weight |
446.5 g/mol |
IUPAC Name |
2-(2-methoxyethyl)-6,7-dimethyl-1'-propylspiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9-trione |
InChI |
InChI=1S/C26H26N2O5/c1-5-10-27-19-9-7-6-8-18(19)26(25(27)31)21-22(29)17-13-15(2)16(3)14-20(17)33-23(21)24(30)28(26)11-12-32-4/h6-9,13-14H,5,10-12H2,1-4H3 |
InChI Key |
SXIOOJOFDHPYBA-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=CC=CC=C2C3(C1=O)C4=C(C(=O)N3CCOC)OC5=C(C4=O)C=C(C(=C5)C)C |
Origin of Product |
United States |
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